molecular formula C21H27FN2O6S B11195533 Ethyl 4-(N-((4-fluorophenyl)sulfonyl)-N-(3-methoxypropyl)glycyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-(N-((4-fluorophenyl)sulfonyl)-N-(3-methoxypropyl)glycyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11195533
M. Wt: 454.5 g/mol
InChI Key: UAYKVLHBYTWFIP-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrrole ring, a fluorobenzene sulfonamide group, and an ethyl ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate diketone with an amine under acidic conditions.

    Introduction of the Fluorobenzene Sulfonamide Group: This step involves the reaction of the pyrrole intermediate with a fluorobenzene sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, using reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorobenzene moiety may enhance binding affinity to specific receptors or enzymes, while the pyrrole ring can interact with various biological pathways. These interactions result in the modulation of biological processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can be compared with other similar compounds, such as:

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group and exhibit similar biological activities, such as antimicrobial properties.

    Fluorobenzene Derivatives: Fluorobenzene-containing compounds, such as fluoxetine and flurbiprofen, are known for their enhanced binding affinities and therapeutic effects.

    Pyrrole Derivatives: Pyrrole-based compounds, such as atorvastatin and tolmetin, are widely used in medicinal chemistry for their diverse biological activities.

The uniqueness of ETHYL 4-{2-[N-(3-METHOXYPROPYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its combination of these functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H27FN2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)sulfonyl-(3-methoxypropyl)amino]acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C21H27FN2O6S/c1-5-30-21(26)20-14(2)19(15(3)23-20)18(25)13-24(11-6-12-29-4)31(27,28)17-9-7-16(22)8-10-17/h7-10,23H,5-6,11-13H2,1-4H3

InChI Key

UAYKVLHBYTWFIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)CN(CCCOC)S(=O)(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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